molecular formula C21H23F3N2O3S B4999319 N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]propanamide

N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]propanamide

Cat. No.: B4999319
M. Wt: 440.5 g/mol
InChI Key: OHSXMARKOKPURI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic substitution reaction using a trifluorophenyl halide.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chloride as the reagent.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]acetamide
  • N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]butanamide

Uniqueness

N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-3-[1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3S/c1-14-3-2-4-16(11-14)25-21(27)6-5-15-7-9-26(10-8-15)30(28,29)20-13-18(23)17(22)12-19(20)24/h2-4,11-13,15H,5-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSXMARKOKPURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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